

# IUPAC name for 2-(4-Chlorophenyl)benzimidazole

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)benzimidazole

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An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1H-benzimidazole: Synthesis, Characterization, and Applications

## Introduction

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.<sup>[1][2]</sup> Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, engage in  $\pi$ - $\pi$  stacking, and allow for versatile substitutions, make it a cornerstone in the design of bioactive molecules.<sup>[2]</sup> Within this important class of heterocycles, 2-(4-Chlorophenyl)-1H-benzimidazole (CPB) emerges as a compound of significant interest. Its deceptively simple structure belies a rich profile of biological activity and synthetic utility that has captured the attention of researchers in drug development and materials science.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of CPB. We will delve into its fundamental properties, explore robust synthetic methodologies, detail rigorous analytical characterization techniques, and examine its established biological activities and therapeutic potential. The aim is to furnish researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this versatile molecule in their work.

## Core Molecular Profile: Physicochemical and Structural Properties

A thorough understanding of a molecule's intrinsic properties is the foundation of its application. This section elucidates the chemical identity, structural architecture, and key physical characteristics of CPB.

## Chemical Identity

The unambiguous identification of a compound is critical for regulatory compliance, literature tracking, and experimental reproducibility.

Identifier	Value	Source
IUPAC Name	2-(4-chlorophenyl)-1H-benzimidazole	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	1019-85-8	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClN <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	228.68 g/mol	<a href="#">[4]</a>
Canonical SMILES	C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl	<a href="#">[4]</a>
InChIKey	PTXUJRTVWRYYTE-UHFFFAOYSA-N	<a href="#">[4]</a>

## Structural Elucidation

The three-dimensional arrangement of atoms in CPB dictates its interaction with biological targets and its material properties. X-ray crystallography studies have provided definitive insights into its solid-state conformation.[\[5\]](#) The molecule is not perfectly planar; the 4-chlorophenyl ring is twisted relative to the benzimidazole core. This dihedral angle is a critical conformational feature that influences how the molecule fits into the binding pockets of proteins.[\[6\]](#)[\[7\]](#)

Crystallographic Parameter	Value	Source
Crystal System	Orthorhombic	<a href="#">[5]</a>
Space Group	Pbca	<a href="#">[5]</a>
Dihedral Angle (Benzimidazole to Phenyl Ring)	27.1 (1)°	<a href="#">[5]</a>
N—H…N Hydrogen Bond Length	2.905 (2) Å	<a href="#">[5]</a>

This intermolecular hydrogen bonding is a key feature in the crystal lattice, forming infinite chains and influencing the material's bulk properties.[\[5\]](#)[\[6\]](#)

## Physicochemical Properties

These properties are essential for designing experimental conditions, from synthesis work-ups to formulation development.

Property	Value	Source
Appearance	Light yellow or colorless solid	
Melting Point	290-303 °C	
Solubility	Soluble in organic solvents like DMSO and ethanol	<a href="#">[8]</a>
Storage	2-8°C, sealed, dry	

## Synthesis Methodologies: From Reactants to Product

The most prevalent and efficient route to CPB is the Phillips-Ladenburg condensation, which involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde.[\[8\]](#) This method is valued for its reliability and the accessibility of its starting materials.

## The Core Mechanism: Oxidative Cyclocondensation

The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack by one of the amino groups of o-phenylenediamine on the carbonyl carbon of 4-chlorobenzaldehyde. This forms a carbinolamine intermediate which dehydrates to a Schiff base (imine). Subsequent intramolecular cyclization by the second amino group, followed by an oxidation (or dehydrogenation) step, yields the stable, aromatic benzimidazole ring.<sup>[8]</sup>



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Caption: General mechanism for CPB synthesis.

## Experimental Protocol: Green Synthesis Using NH<sub>4</sub>Cl

This protocol represents an environmentally conscious and economically viable approach, utilizing a mild and inexpensive catalyst.

Objective: To synthesize 2-(4-Chlorophenyl)-1H-benzimidazole via ammonium chloride-catalyzed condensation.

### Materials:

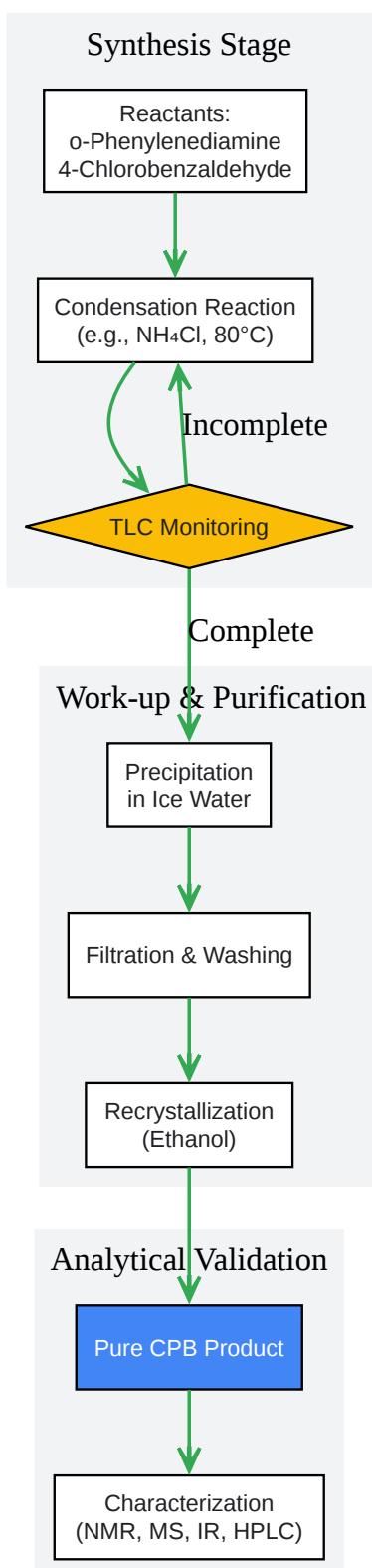
- o-Phenylenediamine (1.0 eq)
- 4-Chlorobenzaldehyde (1.0 eq)
- Ammonium Chloride (NH<sub>4</sub>Cl) (30 mol%)
- Ethanol (as solvent)
- Ice-cold water
- Round bottom flask, condenser, magnetic stirrer, heating mantle

### Step-by-Step Methodology:

- **Reaction Setup:** To a round bottom flask containing ethanol (approx. 4 mL per 0.92 mmol of o-phenylenediamine), add o-phenylenediamine (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and ammonium chloride (0.3 eq).
- **Heating and Stirring:** Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to 80-90°C with continuous stirring.
- **Reaction Monitoring (Trustworthiness Pillar):** Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate:hexane (1:2 v/v) eluent. The disappearance of starting materials indicates reaction completion, typically within 2-3 hours. This step is crucial for ensuring the reaction has gone to completion and avoiding unnecessary energy expenditure.
- **Product Isolation:** Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. A solid precipitate of the product will form.
- **Purification:** Filter the crude product using a Buchner funnel. Wash the solid with cold water twice to remove any residual catalyst and water-soluble impurities.
- **Drying and Recrystallization:** Dry the product thoroughly. For higher purity, recrystallize the solid from ethanol to yield the final, purified 2-(4-Chlorophenyl)-1H-benzimidazole as a colorless or pale yellow solid.

## Synthesis and Purification Workflow

The overall process from starting materials to a fully characterized final product follows a logical and self-validating sequence.



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Caption: A validated workflow for CPB synthesis.

# Analytical Characterization: Confirming Identity and Purity

Rigorous analytical chemistry is non-negotiable in drug development. A multi-technique approach is required to confirm the structure and quantify the purity of the synthesized CPB.

## Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.[\[9\]](#)

HPLC Parameter	Recommended Value	Rationale
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)	Provides excellent separation for moderately nonpolar compounds like CPB.
Mobile Phase	Acetonitrile and Water (with 0.1% Formic Acid)	A common solvent system offering good resolution. Formic acid improves peak shape.
Elution	Isocratic or Gradient (e.g., starting at 60:40 ACN:H <sub>2</sub> O)	Gradient elution is useful for resolving impurities with different polarities.
Flow Rate	1.0 mL/min	Standard flow rate for analytical columns.
Detection	UV at 230 nm	CPB has significant UV absorbance at this wavelength for sensitive detection.
Purity Standard	>98% (LCMS or GCMS)	A common purity requirement for research chemicals. <a href="#">[3]</a>

## Spectroscopic Structural Confirmation

Spectroscopic methods provide fingerprint evidence of the molecule's structure.

Technique	Key Observations and Expected Values	Source
<sup>1</sup> H NMR	<p><math>\delta</math> 12.9 (s, 1H, NH): Broad singlet for the imidazole N-H proton. <math>\delta</math> 8.15 (d, 2H): Doublet for the two protons on the chlorophenyl ring ortho to the benzimidazole. <math>\delta</math> 7.20-7.64 (m, 6H): Multiplet region for the remaining four chlorophenyl protons and the four protons of the benzo- part of the benzimidazole.</p>	[10]
<sup>13</sup> C NMR	<p><math>\delta</math> ~151 ppm: Signal for the C=N carbon (C2 of the imidazole ring). <math>\delta</math> ~111-143 ppm: Aromatic region containing signals for the 12 other carbons. Key signals include C-Cl at ~135 ppm and other distinct peaks for the substituted and unsubstituted carbons.</p>	[10]
FTIR (KBr)	<p>~3440 <math>\text{cm}^{-1}</math>: N-H stretching vibration. ~1623 <math>\text{cm}^{-1}</math>: C=N imine stretching. ~1440, 754 <math>\text{cm}^{-1}</math>: Aromatic C=C stretching and C-H bending vibrations.</p>	[10]
Mass Spec.	<p><math>[\text{M}+\text{H}]^+</math>: Expected at m/z 229.05, corresponding to the protonated molecule <math>\text{C}_{13}\text{H}_{10}\text{ClN}_2^+</math>.</p>	[4]

## Biological Activities and Therapeutic Potential

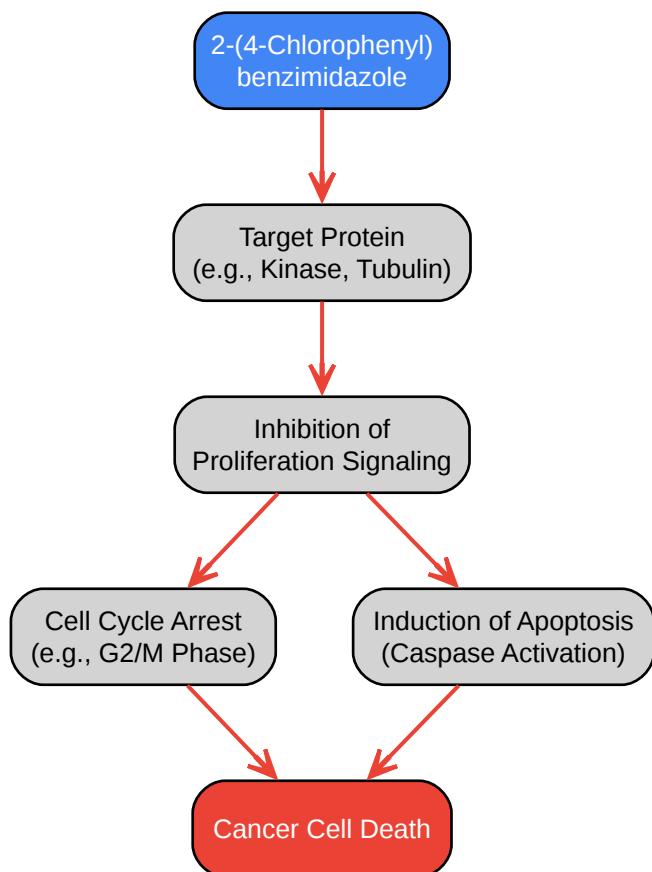
CPB is a pharmacologically active molecule, demonstrating a range of biological effects that make it a compelling lead compound for drug discovery.

## Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.<sup>[11]</sup> CPB has shown promising activity against various bacterial and fungal pathogens, including Methicillin-resistant *Staphylococcus aureus* (MRSA) and *Candida albicans*.<sup>[8]</sup> The proposed mechanism involves interference with essential microbial cellular processes, making it a valuable scaffold for developing new anti-infective agents.

## Anticancer Properties

Perhaps the most researched application of CPB is in oncology. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines.<sup>[8]</sup> The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical pathways for controlling cancer cell proliferation.<sup>[8]</sup> Molecular docking studies suggest that CPB can effectively bind to specific protein targets crucial for cancer cell survival.  
<sup>[8]</sup>



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Caption: Proposed anticancer mechanism of CPB.

## Neuroprotective Potential

Emerging research is exploring the utility of the CPB scaffold in developing treatments for neurodegenerative disorders, including Alzheimer's disease.<sup>[8]</sup> The structural features of benzimidazoles allow them to interact with targets relevant to neurodegeneration, opening a new and exciting avenue for therapeutic development.

## Applications in Research and Development

Beyond its direct biological effects, CPB serves as a versatile building block in both pharmaceutical and materials science research.

- **Pharmaceutical Intermediate:** CPB is a key starting material for creating libraries of more complex molecules.<sup>[3]</sup> The chlorine atom on the phenyl ring is susceptible to nucleophilic

substitution, and the N-H group of the imidazole can be readily alkylated or acylated.[8] This allows chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties (ADME) in a drug discovery program.

- Materials Science: The rigid, aromatic structure of CPB imparts interesting photophysical properties. This has led to its investigation as a component in materials for Organic Light-Emitting Diodes (OLEDs), where molecular stability and electronic characteristics are paramount.[8]

## Conclusion

2-(4-Chlorophenyl)-1H-benzimidazole is far more than a simple heterocyclic compound. It is a strategically important molecule founded on a privileged medicinal scaffold. With well-established and green synthetic routes, a suite of robust analytical validation techniques, and a compelling profile of anticancer and antimicrobial activity, CPB stands as a validated and valuable tool. For researchers in drug discovery, it offers a proven starting point for lead optimization. For materials scientists, it provides a stable core for developing novel functional materials. Its continued exploration is certain to yield further insights and applications across the scientific landscape.

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